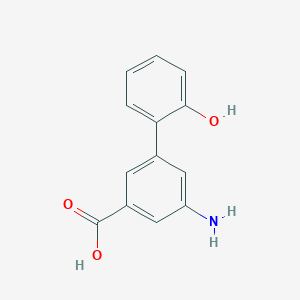
O-(but-3-en-1-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(but-3-en-1-yl)hydroxylamine is a chemical compound characterized by the presence of a hydroxylamine group attached to a but-3-en-1-yl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(but-3-en-1-yl)hydroxylamine typically involves the reaction of but-3-en-1-ol with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the compound from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
O-(but-3-en-1-yl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oximes or nitroso compounds, while reduction reactions may produce amines.
Applications De Recherche Scientifique
O-(but-3-en-1-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound is used in biochemical studies to investigate the role of hydroxylamines in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of O-(but-3-en-1-yl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form bonds with electrophilic centers, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(diphenylphosphinyl)hydroxylamine: Known for its use in electrophilic amination reactions.
Hydroxylamine-O-sulfonic acid: Used as an aminating agent in organic synthesis.
2,4-dinitrophenylhydroxylamine: Utilized in the formation of C-N and N-N bonds.
Uniqueness
O-(but-3-en-1-yl)hydroxylamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to form oximes and nitroso compounds makes it particularly valuable in organic synthesis and biochemical research.
Propriétés
Numéro CAS |
128080-06-8 |
|---|---|
Formule moléculaire |
C4H9NO |
Poids moléculaire |
87.12 g/mol |
Nom IUPAC |
O-but-3-enylhydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-2-3-4-6-5/h2H,1,3-5H2 |
Clé InChI |
NFUCOPAOVWCNFH-UHFFFAOYSA-N |
SMILES |
C=CCCON |
SMILES canonique |
C=CCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B3046659.png)




